

Impact of serum components on AS2863619 activity

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Compound of Interest

Compound Name: AS2863619 free base

Cat. No.: B10818494

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Technical Support Center: AS2863619

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AS2863619, a potent CDK8/19 inhibitor and Foxp3 inducer. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AS2863619?

AS2863619 is a selective inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.^{[1][2]} It induces the expression of the transcription factor Foxp3 in conventional T cells (Tconv), converting them into regulatory T cells (Tregs).^{[2][3][4]} The mechanism involves the inhibition of CDK8/19-mediated phosphorylation of a serine residue in the PSP motif of STAT5. This leads to enhanced tyrosine phosphorylation of STAT5, increased retention of STAT5 in the nucleus, and subsequent activation of the Foxp3 gene. This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but is independent of TGF- β .

Q2: What is the recommended concentration of AS2863619 for in vitro experiments?

The optimal concentration of AS2863619 should be determined empirically for each cell type and experimental condition. However, a concentration of 1 μ M has been shown to be effective

in inducing Foxp3 expression in mouse CD4+ T cells after 22 hours of treatment. The EC50 for Foxp3 induction in Tconv cells is approximately 32.5 nM.

Q3: Can AS2863619 be used in the presence of serum?

Yes, AS2863619 is active in the presence of serum. Standard cell culture media supplemented with fetal bovine serum (FBS) or human serum have been successfully used in experiments with this compound. However, it is important to be aware that serum components, particularly proteins, can potentially bind to small molecules and affect their free concentration and activity.

Q4: Are there any known stability issues with AS2863619?

While specific stability issues in the presence of serum components are not widely reported, general handling and storage recommendations should be followed to ensure the compound's integrity. Stock solutions should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Reduced or no AS2863619 activity observed.	Suboptimal Compound Concentration: The effective concentration may vary between cell types and experimental setups.	Perform a dose-response experiment to determine the optimal concentration of AS2863619 for your specific cell type and assay.
Inadequate TCR Stimulation or IL-2 Signaling: AS2863619-mediated Foxp3 induction is dependent on both TCR and IL-2 signaling.	Ensure adequate TCR stimulation (e.g., using anti-CD3/CD28 antibodies or antigen-presenting cells) and sufficient IL-2 concentration in the culture medium.	
Serum Protein Binding: High concentrations of serum proteins may sequester AS2863619, reducing its bioavailable concentration.	Consider reducing the serum concentration if experimentally feasible, or increasing the concentration of AS2863619. If possible, test different lots of serum as protein composition can vary.	
High variability in results between experiments.	Inconsistent Serum Lots: Different lots of serum can have varying compositions of proteins, growth factors, and other components that may influence T-cell activation and AS2863619 activity.	If possible, use a single, pre-tested lot of serum for a series of related experiments to minimize variability.
Cell Passage Number and Health: The responsiveness of T cells can change with passage number and overall health.	Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.	
Unexpected cellular toxicity.	High Compound Concentration: Although AS2863619 is reported to have	Perform a toxicity assay to determine the optimal non-

low cellular toxicity in the effective concentration range, very high concentrations may be cytotoxic.

toxic concentration range for your cells.

Solvent Toxicity: The solvent used to dissolve AS2863619 (e.g., DMSO) can be toxic to cells at high concentrations.

Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO).

Experimental Protocols

In Vitro Foxp3 Induction in Mouse CD4+ T Cells

Objective: To induce Foxp3 expression in primary mouse CD4+ T cells using AS2863619.

Materials:

- AS2863619
- CD4+ T cells isolated from mouse spleen or lymph nodes
- RPMI-1640 medium
- 10% Fetal Bovine Serum (FBS)
- 2 mM L-glutamine
- 100 U/mL Penicillin-Streptomycin
- 50 μ M 2-mercaptoethanol
- Mouse IL-2
- Anti-CD3 and anti-CD28 antibodies

Procedure:

- Isolate CD4⁺ T cells from mouse lymphoid tissues using a negative selection kit.
- Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.
- Wash the plate with sterile PBS to remove unbound antibody.
- Resuspend the isolated CD4⁺ T cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.
- Add anti-CD28 antibody (e.g., 1 µg/mL) and mouse IL-2 (e.g., 10 ng/mL) to the cell suspension.
- Prepare a stock solution of AS2863619 in DMSO.
- Add AS2863619 to the cell suspension to the desired final concentration (e.g., a range from 10 nM to 1 µM). Include a DMSO-only vehicle control.
- Plate 200 µL of the cell suspension per well in the anti-CD3 coated plate.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 days.
- Harvest the cells and stain for CD4 and Foxp3 using flow cytometry to determine the percentage of Foxp3⁺ cells.

Quantitative Data Summary

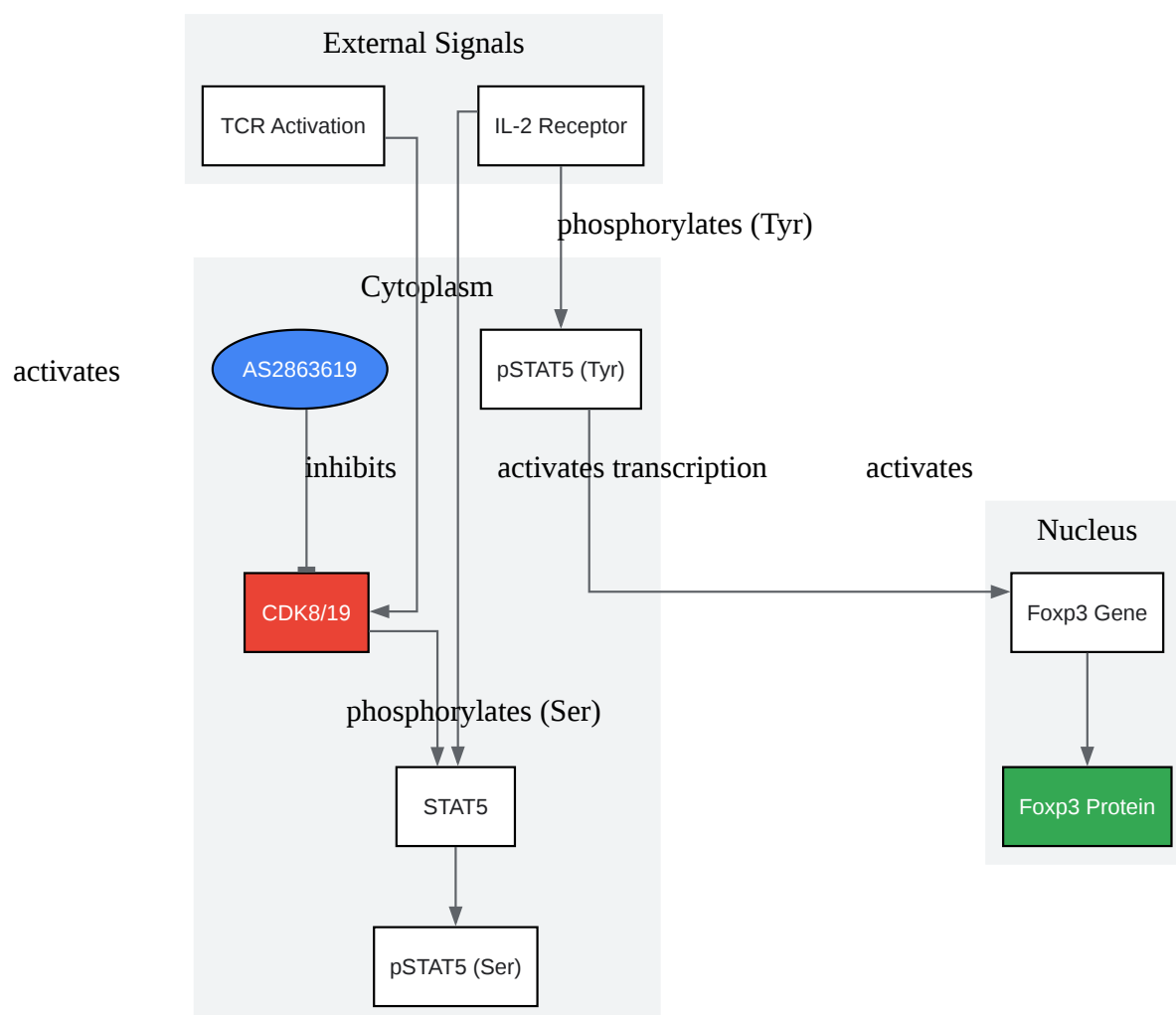
Table 1: In Vitro Activity of AS2863619

Target	IC50 / EC50	Assay Type	Reference
CDK8	0.61 nM	Cell-free assay	
CDK19	4.28 nM	Cell-free assay	
Foxp3 Induction	32.5 nM (EC50)	In Tconv cells	

Table 2: Effect of AS2863619 on STAT5 Phosphorylation

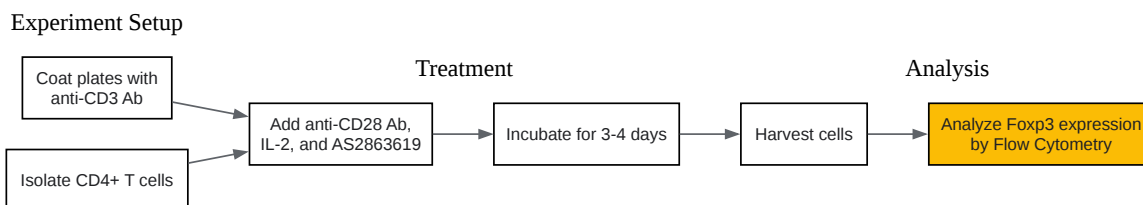
Treatment	Phosphorylation Site	Effect	Cell Type	Reference
1 μ M AS2863619 (22 hours)	STAT5b (PSP motif)	~40% suppression of serine phosphorylation	Mouse CD4+ T cells	
1 μ M AS2863619 (22 hours)	STAT5b (C-terminal domain)	~160% enhancement of tyrosine phosphorylation	Mouse CD4+ T cells	

Visualizations



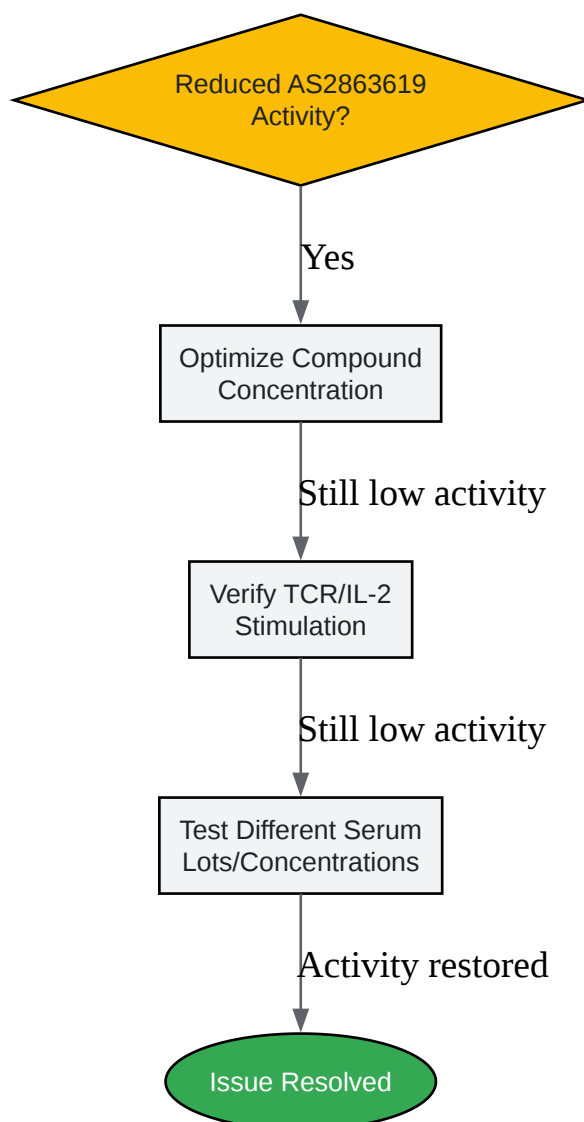
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Caption: AS2863619 signaling pathway in T cells.



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Caption: In vitro Foxp3 induction workflow.



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References

- 1. selleckchem.com [selleckchem.com]
- 2. AS2863619 | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
- 3. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AS2863619 - Immunomart [immunomart.com]
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